molecular formula C12H11NO4 B8507439 (2-Oxo-1,2-dihydro-quinolin-8-yloxy)-acetic acid methyl ester

(2-Oxo-1,2-dihydro-quinolin-8-yloxy)-acetic acid methyl ester

Cat. No.: B8507439
M. Wt: 233.22 g/mol
InChI Key: YNLSSHXNMXWJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxo-1,2-dihydro-quinolin-8-yloxy)-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-[(2-oxo-1H-quinolin-8-yl)oxy]acetate

InChI

InChI=1S/C12H11NO4/c1-16-11(15)7-17-9-4-2-3-8-5-6-10(14)13-12(8)9/h2-6H,7H2,1H3,(H,13,14)

InChI Key

YNLSSHXNMXWJDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl bromoacetate (367 mg, 2.4 mmol) was added to a stirred mixture of 8-hydroxy-1H-quinolin-2-one [which was prepared according to literature procedure (Wang, T. C. et al, Synthesis, 1997, 87-90)], (322 mg, 2 mmol), K2CO3 (414 mg, 3 mmol) in DMF (10 ml) at room temperature. The reaction mixture was stirred at rt over night and then partitioned between dichloromethane and water. Water layer was extracted with dichloromethane (2×50 ml). The combined organic phase was washed with water (3×50 ml), brine and dried over sodium sulfate. After removal of solvent, the residue was washed with ether to give 250 mg of compound I-71.
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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